molecular formula C9H16ClNO B13489864 1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride

1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride

Cat. No.: B13489864
M. Wt: 189.68 g/mol
InChI Key: HVXZHODNPMOXGU-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride is a spirocyclic compound characterized by a unique structural feature where an oxygen atom and a nitrogen atom are incorporated into a spirocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .

Industrial Production Methods

Optimization of reaction conditions and the use of cost-effective catalysts could enhance the feasibility of industrial production .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can yield alkanes or alcohols .

Scientific Research Applications

1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride
  • 1-Oxa-8-azaspiro[5.5]undecane
  • 1-Azaspiro[5.5]undec-3-ene hydrochloride

Uniqueness

1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride is unique due to its specific spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This structural feature contributes to its diverse biological activities and potential as a drug-like molecule .

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

1-oxa-8-azaspiro[5.5]undec-3-ene;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c1-2-7-11-9(4-1)5-3-6-10-8-9;/h1-2,10H,3-8H2;1H

InChI Key

HVXZHODNPMOXGU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=CCO2)CNC1.Cl

Origin of Product

United States

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